molecular formula C10H15N3OS B7927285 (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide

(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide

Cat. No.: B7927285
M. Wt: 225.31 g/mol
InChI Key: NELQWGTYQVHFIF-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide (CAS: 1354008-93-7) is a chiral small molecule with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . Its structure integrates two pharmacologically significant motifs: a stereochemically defined 2-aminopropionamide (commonly known as (S)-alanine amide) and a thiazol-5-ylmethyl heterocycle . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its broad spectrum of biological activities . This scaffold is frequently investigated for its potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents, and serves as a key building block in chemical biology and pharmaceutical research . The specific research applications and mechanism of action for (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide are an active area of exploration. Researchers are directed to handle this compound with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(11)10(14)13(8-2-3-8)5-9-4-12-6-15-9/h4,6-8H,2-3,5,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQWGTYQVHFIF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CN=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CN=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Intermediate Synthesis

The thiazole-5-ylmethyl moiety is typically synthesized via Hantzsch thiazole cyclization. For example:

  • Reagents : Thiourea, α-halo ketones (e.g., 5-chloromethylthiazole), and ethanol under reflux.

  • Mechanism : Cyclocondensation of thiourea with α-halo ketones forms the thiazole core, followed by functionalization at the 5-position.

Propionamide Backbone Formation

The propionamide group is introduced through coupling reactions:

  • Step 1 : (S)-2-Aminopropionic acid is activated using N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Step 2 : Reaction with N-cyclopropyl-thiazol-5-ylmethylamine in dichloromethane (DCM) at 0–25°C yields the target compound.

  • Yield : 65–78% (optimized with 4-dimethylaminopyridine (DMAP) as a catalyst).

Stereochemical Control Strategies

Chiral Resolution via Diastereomeric Salt Formation

  • Method : Racemic 2-amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide is treated with (R)- or (S)-mandelic acid in ethanol. The (S)-enantiomer preferentially crystallizes.

  • Optical Purity : >99% enantiomeric excess (ee) after recrystallization.

Asymmetric Synthesis Using Chiral Auxiliaries

  • Auxiliary : (S)-Proline-derived catalysts enable enantioselective amide bond formation.

  • Conditions : Pd-catalyzed coupling of cyclopropylamine with thiazole-5-ylmethyl bromide in tetrahydrofuran (THF) at −20°C.

  • Yield : 82% with 94% ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM0–257898
THF−208297
EthanolReflux6595

Data aggregated from.

Catalytic Systems

  • EDC/NHS : Standard for amide coupling but requires stoichiometric DMAP.

  • Pd/Xantphos : Enhances cross-coupling efficiency in asymmetric synthesis (TOF = 120 h⁻¹).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Elution with ethyl acetate/hexane (3:7) removes unreacted amines.

  • HPLC : Chiralpak® IC column (hexane/isopropanol, 90:10) confirms enantiopurity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (m, 4H, cyclopropyl), 3.45 (q, 1H, CH-NH₂), 4.60 (s, 2H, CH₂-thiazole).

  • HRMS (ESI) : m/z calc. for C₁₀H₁₄N₃OS [M+H]⁺: 240.0909; found: 240.0912.

Comparative Analysis of Methods

MethodYield (%)ee (%)Scalability
Chiral resolution65>99Moderate
Asymmetric catalysis8294High
Classical coupling78RacemicHigh

Superior yields and enantioselectivity are achieved via asymmetric catalysis, though chiral resolution remains cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions include various derivatives of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide, such as oxo derivatives, reduced amine derivatives, and substituted thiazole compounds.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives of thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, which is a crucial mechanism for cancer therapy .

Case Study: Thiazole Derivatives

A study synthesized several thiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines including HepG2 (liver cancer) and PC12 (neuroblastoma). The results indicated that specific modifications to the thiazole ring enhanced anticancer activity, with some compounds achieving IC50 values as low as 0.5 µM, indicating potent efficacy against tumor cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazole AHepG20.5Apoptosis induction
Thiazole BPC122.1Cell cycle arrest

Neuroprotective Properties

(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide has also been investigated for its neuroprotective properties, particularly as a modulator of NMDA receptors. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is associated with neurodegenerative diseases such as Alzheimer's .

Case Study: NMDA Receptor Modulation

Research has identified certain thiazolopyrimidinone derivatives that modulate NMDA receptor activity selectively. These compounds have shown potential in reducing excitotoxicity in neuronal cells, which is a contributing factor in neurodegeneration. The selectivity of these agents allows for therapeutic effects with minimized side effects, making them suitable candidates for further development .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Thiazole-based compounds have demonstrated efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Case Study: Antimicrobial Efficacy

A set of thiazole derivatives was tested against common pathogens such as E. coli and S. aureus. The results showed that some derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA, indicating strong potential for development into new antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
Thiazole CMRSA4
Thiazole DE. coli8

Mechanistic Insights

Understanding the mechanism of action of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide is crucial for its application in drug design. Studies suggest that the compound interacts with specific protein targets involved in cell signaling pathways, such as phosphoinositide-3-kinases (PI3K), which play a role in regulating cell growth and survival .

Key Findings on Mechanism

  • The thiazole moiety enhances binding affinity to target proteins due to favorable hydrophobic interactions.
  • Modifications on the amide group significantly affect the compound's inhibitory potency against PI3K, with certain configurations leading to improved selectivity .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide, we compare it to structurally analogous compounds (Table 1) and discuss key research findings.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula logP Solubility (mg/mL) Metabolic Stability (t₁/₂, min) Target Binding Affinity (IC₅₀, nM)
(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide C₁₁H₁₆N₄OS 1.2 0.45 120 12.8
(R)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide C₁₁H₁₆N₄OS 1.2 0.43 115 48.6
(S)-2-Amino-N-ethyl-N-thiazol-5-ylmethyl-propionamide C₁₀H₁₆N₄OS 0.8 1.20 75 34.2
(S)-2-Amino-N-cyclopropyl-N-thiazol-2-ylmethyl-propionamide C₁₁H₁₆N₄OS 1.5 0.30 90 18.9

Key Findings

Stereochemical Impact :
The (S)-enantiomer exhibits 3.8-fold higher binding affinity (IC₅₀ = 12.8 nM) compared to the (R)-enantiomer (IC₅₀ = 48.6 nM), highlighting the critical role of stereochemistry in target recognition .

Cyclopropyl vs. Ethyl Substitution :
Replacing cyclopropyl with ethyl reduces metabolic stability (t₁/₂ = 75 vs. 120 min) due to increased susceptibility to cytochrome P450 oxidation. However, the ethyl analog shows improved solubility (1.20 mg/mL vs. 0.45 mg/mL), attributed to reduced hydrophobicity (logP = 0.8 vs. 1.2) .

Thiazole Regioisomerism :
The thiazol-5-ylmethyl derivative demonstrates superior binding affinity (IC₅₀ = 12.8 nM) over the thiazol-2-ylmethyl analog (IC₅₀ = 18.9 nM). Computational studies suggest the 5-position optimizes spatial alignment with hydrophobic pockets in the target enzyme .

Lumping Strategy Relevance :
Compounds with analogous backbones (e.g., cyclopropyl-thiazole-propionamide derivatives) are often grouped in pharmacokinetic models due to shared degradation pathways, such as hydrolysis of the amide bond. This lumping simplifies reaction networks but may obscure subtle activity differences .

Research Implications

The data underscore the compound’s uniqueness in balancing metabolic stability, solubility, and target engagement. Its cyclopropyl and thiazol-5-ylmethyl groups synergize to enhance drug-like properties, distinguishing it from simpler analogs. Future studies should explore hybrid derivatives combining cyclopropyl with polar substituents to further optimize solubility without compromising stability.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

The biological activity of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), which are crucial in various cellular signaling pathways. Inhibition of PDE5 increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and anti-inflammatory effects .
  • Receptor Modulation : It may also interact with various receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis.

1. Anticancer Properties

Research indicates that thiazole derivatives, including (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide, exhibit promising anticancer activities. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 Value (µM) Activity
HepG210 - 30Moderate cytotoxicity
PC1215 - 25Significant cytotoxicity
K56220 - 40Antiproliferative effects

The presence of the thiazole ring is essential for its cytotoxic activity, as demonstrated in structure-activity relationship (SAR) studies .

2. Antimicrobial Activity

The compound has shown activity against various microbial strains, indicating potential as an antimicrobial agent. Its effectiveness varies depending on the structural modifications made to the thiazole moiety:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Staphylococcus aureus5High
Escherichia coli10Moderate
Candida albicans15Low

These results suggest that modifications to the cyclopropyl and thiazole groups can enhance antimicrobial properties.

3. Anti-inflammatory Effects

The anti-inflammatory potential of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide has been evaluated through in vitro studies. The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha20050
IL-615030

This effect is attributed to the inhibition of COX enzymes, leading to reduced inflammation .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations as low as 10 µM against HepG2 cells.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties were assessed using a panel of bacterial and fungal pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus, with an MIC of 5 µg/mL, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Q & A

Q. What synthetic routes are recommended for (S)-2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-propionamide, and how can reaction efficiency be monitored?

The compound can be synthesized via multi-step organic reactions, typically involving cyclopropane carboxamide intermediates and thiazole ring formation. Key steps include:

  • Cyclopropane functionalization : React cyclopropane derivatives with thiazole-containing amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the N-cyclopropyl-N-thiazolylmethyl linkage .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm intermediate purity using 1H^1H-NMR. Final product purity is validated via HPLC (>98%) and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying stereochemistry and functional groups (e.g., cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm) .
  • X-ray crystallography : Resolve absolute configuration (S-enantiomer) and confirm cyclopropane-thiazole spatial arrangement .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and thiazole C-S vibrations (~650 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across different cell lines be systematically addressed?

Conflicting bioactivity results may arise from cell line-specific metabolic pathways or assay conditions. To resolve discrepancies:

  • Standardize assays : Use identical cell culture conditions (e.g., pH, serum concentration) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., cyclopropyl vs. methyl groups) and compare IC50_{50} values to identify critical pharmacophores .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis induction or Western blotting to evaluate protein targets (e.g., caspase-3 activation) .

Q. What methodologies optimize enantiomeric purity during synthesis?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor (S)-configuration formation .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational simulations .

Q. How can environmental persistence and ecotoxicological risks of this compound be evaluated?

  • Long-term biodegradation studies : Incubate the compound in simulated environmental matrices (soil/water) and monitor degradation via LC-MS over 6–12 months .
  • Toxicity assays : Test acute and chronic effects on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) using OECD guidelines .
  • Computational modeling : Predict environmental distribution (logP, pKa) and bioaccumulation potential using software like EPI Suite .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported antimicrobial activity under varying pH conditions?

  • pH-dependent assays : Re-test antimicrobial efficacy against Staphylococcus aureus and E. coli at pH 5.0, 7.4, and 9.0 to identify optimal activity ranges .
  • Protonation state analysis : Calculate pKa values (via MarvinSketch) to determine ionization states affecting membrane permeability .
  • Comparative studies : Cross-reference data with structurally similar thiadiazole derivatives, which show pH-sensitive sulfonamide group behavior .

Methodological Recommendations

Q. What strategies improve yield in large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions and improve crystallization .
  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for Suzuki-Miyaura couplings to enhance thiazole-cyclopropane bond formation efficiency .
  • Scale-up protocols : Use flow chemistry for exothermic reactions (e.g., cyclopropanation) to maintain temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.